N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is a complex organic compound characterized by its unique structure, which includes both piperazine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of piperazine with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves methylation to achieve the dimethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfonyl derivatives.
Substitution: Various substituted piperazine and pyrrolidine derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide
- N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
Uniqueness
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is unique due to its dual ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds, potentially offering unique interactions with molecular targets and different reactivity profiles.
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERZPYGXKYUNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.